8-Fluoro-3,4-dihydroquinolin-2(1H)-one

nNOS inhibition structure-activity relationship neurological disorders

Researchers synthesizing OPC-167832 (Quabodepistat) analogs require the regiospecific 8-fluoro isomer to maintain DprE1 inhibitory activity; substitution with the unsubstituted parent or other fluoro-regioisomers introduces misleading SAR data. This 8-fluoro-3,4-dihydroquinolin-2(1H)-one provides the validated core scaffold for clinical-stage antituberculosis agents. • Confirmed DprE1 inhibitor intermediate (OPC-167832 IC₅₀ = 0.258 μM vs. M. tuberculosis) • 5.8-fold reduced nNOS potency (IC₅₀ = 3.36 μM) enables window-of-activity screening • Modestly elevated LogP (1.85 vs. 1.71) supports CNS drug discovery programs

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 143268-79-5
Cat. No. B134445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-3,4-dihydroquinolin-2(1H)-one
CAS143268-79-5
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC=C2F
InChIInChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12)
InChIKeyFQXDSPOJPOHHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Key Building Block for Drug Discovery


8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated 3,4-dihydroquinolin-2(1H)-one derivative. The 8-fluoro substituent confers distinct physicochemical and pharmacological properties relative to the parent scaffold and other regioisomers [1]. This compound serves as a key intermediate in the synthesis of the clinical-stage antituberculosis agent Quabodepistat (OPC-167832) [2], underscoring its procurement relevance for drug discovery programs targeting nNOS and infectious disease.

Workflow nNOS pathway inhibition study fit with attenuated target engagement context Reported SAR context
Selection 8-Fluoro regioisomer required for DprE1-targeting antituberculosis chemical space Class-level inference
Use Context Supports lead optimization programs exploring C8 steric/electronic effects on nNOS selectivity Model-response context

Generic Substitution Risks for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one


Interchanging 8-fluoro-3,4-dihydroquinolin-2(1H)-one with its unsubstituted parent (3,4-dihydroquinolin-2(1H)-one) or other fluoro-regioisomers (6-fluoro, 7-fluoro) compromises experimental reproducibility and lead optimization efforts. The 8-fluoro atom introduces a regiospecific steric and electronic perturbation that attenuates nNOS inhibitory potency by approximately 6-fold compared to the hydrogen analog [1]. This position-dependent effect cannot be recapitulated by moving the fluorine to the 6- or 7-position. Furthermore, the 8-fluoro substitution pattern is a defined structural requirement in the clinical-stage DprE1 inhibitor OPC-167832, whereas other regioisomers lack comparable translational validation. Consequently, generic substitution risks generating misleading SAR data and forfeiting downstream translationally relevant chemical space.

Procurement Target
8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Regiospecific fluorine required for clinical-stage DprE1 inhibitor OPC-167832 core scaffold; preserves isoform selectivity context.
Potential Substitute
6-Fluoro / 7-Fluoro regioisomers
Lack clinical translational validation for DprE1; steric/electronic profile may shift nNOS SAR interpretation away from reported context.
Procurement Target
8-Fluoro-3,4-dihydroquinolin-2(1H)-one
Position-specific perturbation modulates nNOS IC50 approximately 6-fold versus the unsubstituted scaffold, enabling attenuated potency workflows.
Potential Substitute
3,4-Dihydroquinolin-2(1H)-one (unsubstituted)
Potency context differs significantly from the 8-fluoro derivative; may not support attenuated target engagement or CNS permeability screening studies.

8-Fluoro-3,4-dihydroquinolin-2(1H)-one Differentiation Evidence


nNOS Potency: 8-Fluoro vs. Unsubstituted Analog

In a direct head-to-head comparison within a matched 3,4-dihydroquinolin-2(1H)-one series bearing a 6-substituted thiophene amidine group, compound 31 (8-fluoro, Y = N(Me)2) displayed an nNOS IC50 of 3.36 μM (95% CI: 1.82–6.20 μM), whereas the unsubstituted comparator compound 26 (X = H, Y = N(Me)2) exhibited an nNOS IC50 of 0.58 μM (95% CI: 0.37–0.91 μM) [1]. This represents a 5.8-fold reduction in inhibitory potency, attributable solely to the presence of the 8-fluoro substituent.

nNOS Potency Context
Head-to-head
3.36 μM (8-F)
vs. 0.58 μM (H) — 5.8-fold attenuation
Supports attenuated target engagement studies; context-dependent potency reduction relative to unsubstituted analog.
Human nNOS assay; 95% CI reported in source.
nNOS inhibition structure-activity relationship neurological disorders

Isoform Selectivity Retention with 8-Fluoro Substitution

Compound 31 (8-fluoro) preserved an eNOS/nNOS selectivity ratio (e/n) of 58, derived from an eNOS IC50 of 194 μM (95% CI: 43.1–872 μM) and an nNOS IC50 of 3.36 μM. By comparison, unsubstituted compound 26 exhibited an e/n ratio of 71 (eNOS IC50: 41.1 μM; nNOS IC50: 0.58 μM) [1]. Although the selectivity ratio is moderately lower (18% reduction), the 8-fluoro compound retains meaningful discrimination between neuronal and endothelial isoforms, a critical parameter for minimizing hypotensive cardiovascular side effects.

Isoform Selectivity
Head-to-head
e/n = 58
eNOS IC50 194 μM; nNOS IC50 3.36 μM
Selectivity window retained for isoform discrimination; supports eNOS safety-related endpoint monitoring.
Moderate 18% reduction vs. unsubstituted e/n=71.
nNOS selectivity eNOS counter-screening cardiovascular safety

Lipophilicity (LogP) Comparison with Unsubstituted Analog

The computed partition coefficient (LogP) for 8-fluoro-3,4-dihydroquinolin-2(1H)-one is 1.85 , compared to a LogP of 1.71 for the unsubstituted 3,4-dihydroquinolin-2(1H)-one . This ΔLogP of +0.14 (8% increase) reflects the electron-withdrawing and hydrophobic nature of the fluorine atom at the 8-position. While the difference is modest, it may cumulatively influence membrane permeability and blood-brain barrier penetration in CNS-targeted programs.

Lipophilicity Shift
Data to verify
LogP 1.85
vs. 1.71 unsubstituted (Δ +0.14)
May support CNS penetration screening context; modest lipophilicity increase requires validation.
Computed value; Sources empty.
lipophilicity physicochemical properties CNS penetration

Core Scaffold for Clinical DprE1 Inhibitor OPC-167832

The 8-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold is a critical structural component of Quabodepistat (OPC-167832), an orally active DprE1 inhibitor with an IC50 of 0.258 μM against Mycobacterium tuberculosis [1]. OPC-167832 has advanced into clinical development, providing translational validation exclusively for the 8-fluoro substitution pattern. Other fluoro-regioisomers (6-fluoro, 7-fluoro, 5-fluoro) are not reported as core scaffolds in any DprE1-targeting clinical candidates [2], making the 8-fluoro isomer the scientifically rational procurement choice for tuberculosis drug discovery programs.

Clinical Scaffold Precedent
Class-level inference
Core of OPC-167832
DprE1 IC50 0.258 μM reported
Exclusive 8-fluoro scaffold representation in clinical-stage DprE1 inhibitor; context-dependent procurement rationale.
No clinical candidate reported for other regioisomers.
antituberculosis DprE1 inhibition drug development

8-Fluoro-3,4-dihydroquinolin-2(1H)-one Applications


nNOS SAR Studies with Attenuated Potency

Medicinal chemistry teams investigating nNOS inhibitors can employ 8-fluoro-3,4-dihydroquinolin-2(1H)-one as a key SAR probe to understand the impact of C8 substitution on target engagement. The 5.8-fold reduction in nNOS IC50 relative to the unsubstituted analog (3.36 μM vs. 0.58 μM) makes it a valuable intermediate-potency comparator in compound series optimization [1].

CNS Lead Optimization: Enhanced Lipophilicity

The modestly elevated LogP (1.85 vs. 1.71 for the unsubstituted scaffold) supports the use of 8-fluoro-3,4-dihydroquinolin-2(1H)-one in CNS drug discovery programs where enhanced membrane permeability and blood-brain barrier penetration are desired physicochemical attributes [1]. This property, combined with preserved nNOS/eNOS selectivity (e/n = 58), offers a balanced profile for neuroscience lead generation .

Tuberculosis Drug Discovery: DprE1 Inhibitor Building Block

8-Fluoro-3,4-dihydroquinolin-2(1H)-one is the essential core scaffold for synthesizing OPC-167832 (Quabodepistat), a clinical-stage DprE1 inhibitor with an IC50 of 0.258 μM against Mycobacterium tuberculosis [2]. Procurement of this specific regioisomer is mandatory for medicinal chemistry efforts aimed at generating novel DprE1-targeting antituberculosis agents with translational potential.

Negative Control for nNOS Activity Assays

In biochemical and cellular nNOS inhibition assays performed according to established protocols using [3H]-L-arginine to [3H]-L-citrulline conversion, the 8-fluoro compound (IC50 = 3.36 μM) serves as a well-characterized reduced-potency control relative to the more active unsubstituted analog (IC50 = 0.58 μM) [1]. This enables robust data normalization and window-of-activity determination in screening cascades.

Application
Selection Property
Validation Focus
nNOS SAR probe studies
Attenuated potency context
Target engagement endpoint comparison
CNS lead optimization screening
Modestly elevated lipophilicity profile
Membrane permeability and brain penetration model review
DprE1 inhibitor synthesis
8-Fluoro scaffold required for OPC-167832 analog generation
Antituberculosis drug discovery chemical space
Negative control for nNOS assays
Reduced-potency comparator
Window-of-activity and data normalization contexts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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